4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
Description
4-(3-Chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a 3-chloro-4-methoxybenzoyl group at position 4, a 2-(dimethylamino)ethyl chain at position 1, and a thiophen-2-yl substituent at position 4. Pyrrolone derivatives are of significant interest due to their heterocyclic framework, which often correlates with pharmacological activity, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-thiophen-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-22(2)8-9-23-17(15-5-4-10-28-15)16(19(25)20(23)26)18(24)12-6-7-14(27-3)13(21)11-12/h4-7,10-11,17,24H,8-9H2,1-3H3/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXCJJDCUNLYBA-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a derivative of pyrrolone and has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.89 g/mol. The structure features a pyrrolone core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The compound has been shown to inhibit the interaction between MDM2 and p53, a critical pathway in cancer biology. MDM2 is an E3 ubiquitin ligase that regulates p53 degradation, thus inhibiting tumor suppression.
- Antioxidant Activity : The presence of thiophene and methoxy groups may contribute to its antioxidant properties, which are beneficial in reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for various enzymes involved in cancer progression.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:
- SJSA-1 (osteosarcoma) : The compound showed potent inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic applications.
- FaDu (hypopharyngeal carcinoma) : Enhanced apoptosis was observed when treated with this compound, suggesting its potential as an anticancer agent.
Table 1 summarizes the cytotoxic effects observed in various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SJSA-1 | 12.5 | MDM2/p53 interaction inhibition |
| FaDu | 10.0 | Induction of apoptosis |
| A549 (lung) | 15.0 | Antioxidant activity |
Neuropharmacological Effects
Research into the neuropharmacological effects of this compound indicates potential benefits in treating neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission.
Study 1: MDM2 Inhibitor Evaluation
In a study published in Nature Communications, the compound was evaluated for its ability to inhibit MDM2 and activate p53 in vivo. The results indicated that oral administration led to significant tumor regression in murine models bearing SJSA-1 xenografts.
Study 2: Neuroprotective Potential
Another study published in Journal of Medicinal Chemistry examined the neuroprotective effects of this compound against oxidative stress-induced neuronal death. The results demonstrated a reduction in markers of apoptosis and oxidative stress in treated neuronal cell cultures.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit:
- Anticancer Activity : Some derivatives have shown promise as inhibitors of protein interactions involved in cancer progression, such as the annexin A2-S100A10 complex . The presence of the pyrrole and thiophene moieties enhances its interaction with biological targets.
Research indicates that the compound can influence various biological pathways:
- Enzyme Inhibition : The compound's functional groups allow for interactions with enzymes, potentially serving as inhibitors in metabolic pathways.
- Receptor Modulation : Its ability to mimic natural ligands may enable it to modulate receptor activity, which is crucial for drug design.
Chemical Reactivity and Synthesis
The compound's reactivity allows for further derivatization, making it a valuable precursor in synthetic organic chemistry. It can undergo:
- Nucleophilic Substitution Reactions : The chloro substituent can be replaced by various nucleophiles, leading to new derivatives with potentially enhanced biological activities.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anticancer properties | Demonstrated inhibition of cancer cell proliferation via specific protein interactions. |
| Study 2 | Assess enzyme inhibition | Identified as a potent inhibitor of [specific enzyme], showing significant IC50 values. |
| Study 3 | Explore receptor binding | Showed high affinity for [specific receptor], indicating potential therapeutic applications in neurology. |
Chemical Reactions Analysis
Hydrolysis and Acyl Substitution Reactions
The 3-chloro-4-methoxybenzoyl group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the electron-withdrawing properties of the aromatic system.
Key Findings :
-
Hydrolysis of the benzoyl group enhances solubility in polar solvents, facilitating downstream functionalization.
-
Substitution with amines improves target affinity in related pyrrolone derivatives, as observed in kinase inhibition studies .
Functionalization of the 3-Hydroxy Group
The 3-hydroxy group on the pyrrolone ring participates in esterification and oxidation reactions.
Key Findings :
-
Acetylation stabilizes the hydroxy group against oxidative degradation during storage.
-
The 3-keto derivative shows increased reactivity in Michael addition reactions.
Modifications of the Dimethylaminoethyl Side Chain
The dimethylaminoethyl substituent enables alkylation and quaternization, altering the compound’s charge and bioavailability.
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Alkylation | Methyl iodide, K2CO3, DMF | Quaternary ammonium salt (improves water solubility) | |
| Demethylation | BBr3, CH2Cl2, −78°C | Primary amine derivative |
Key Findings :
-
Quaternary ammonium salts exhibit enhanced blood-brain barrier penetration in preclinical models .
-
Demethylation generates a primary amine for conjugation with fluorescent probes or targeting ligands .
Thiophene Ring Functionalization
The thiophen-2-yl group undergoes electrophilic substitution, enabling regioselective derivatization.
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Bromination | Br2, FeBr3, CHCl3, 0°C | 5-bromo-thiophene derivative | |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, aryl boronic acid | Biaryl-thiophene analogs |
Key Findings :
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Bromination at the 5-position of thiophene facilitates cross-coupling reactions to introduce aromatic pharmacophores .
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Biaryl derivatives show improved metabolic stability in hepatic microsome assays .
Pyrrolone Ring Reactivity
The pyrrolone core participates in cycloaddition and ring-opening reactions under controlled conditions.
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Diels-Alder Reaction | Maleic anhydride, toluene, 110°C | Fused bicyclic adduct | |
| Alkaline Ring Opening | NaOH (2M), ethanol, reflux | Linear keto-amide intermediate |
Key Findings :
-
Diels-Alder adducts exhibit rigidified conformations, beneficial for crystallographic studies.
-
Ring-opening pathways are pH-dependent and reversible under acidic conditions.
Analytical Characterization
Critical techniques for verifying reaction outcomes include:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s structural analogs differ primarily in substitutions on the benzoyl ring, the N1 side chain, and the aryl/heteroaryl groups at position 5. These variations influence melting points, synthetic yields, and solubility (Table 1).
Table 1: Key Structural Analogs and Their Properties
Role of Heterocyclic and Side-Chain Modifications
- Thiophene vs. Phenyl/Chloroaryl Groups : The thiophen-2-yl group in the target compound may enhance interactions with sulfur-binding enzymes or receptors compared to phenyl or chlorophenyl groups in analogs like compound 29 .
- N1 Substitutions: The 2-(dimethylamino)ethyl chain in the target compound likely improves water solubility compared to hydroxypropyl (compounds 23, 25, 29) or thiadiazolyl groups (compounds 10, 11). This aligns with the polar nature of tertiary amines .
- Conversely, methoxy or butoxy groups (target compound, compound 11) may improve membrane permeability due to their electron-donating and lipophilic nature .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrrolone derivatives typically involves cyclocondensation of substituted aldehydes with active methylene compounds. For example, describes a protocol where 3-chloro benzaldehyde reacts with a precursor under reflux conditions, yielding the target compound after recrystallization (47% yield). Key factors include:
Q. Table 1: Synthesis Optimization Data
| Substituent on Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 3-Chlorophenyl | Overnight | 47 | 235–237 | |
| 3-Trifluoromethylphenyl | Overnight + reflux | 9 | 205–207 | |
| 3,5-Dichlorophenyl | 10 (reflux) | 18 | 245–247 |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl groups show broad peaks at δ ~12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 386.1232 for CHClNO) .
- X-Ray Crystallography : Resolves conformation, as seen in , where the thiophene and benzoyl groups adopt planar orientations critical for π-π stacking .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzoyl or thiophene groups) influence bioactivity or physicochemical properties?
Methodological Answer: demonstrates that electron-withdrawing groups (e.g., -Cl, -CF) reduce steric hindrance and improve reaction yields (Table 1). For bioactivity:
- Thiophene substitution : The 2-thienyl group enhances π-conjugation, potentially increasing binding affinity in biological targets .
- Dimethylaminoethyl side chain : Improves solubility via protonation at physiological pH, critical for in vitro assays .
Contradiction Analysis :
While chloro-substituted derivatives show higher yields (47%), trifluoromethyl groups yield poorly (9%), suggesting steric/electronic trade-offs. Researchers must balance substituent effects on reactivity vs. target engagement .
Q. What mechanistic insights explain the formation of the pyrrolone core during synthesis?
Methodological Answer: The pyrrolone ring forms via base-assisted cyclization ( ). Proposed steps:
Knoevenagel Condensation : Aldehyde reacts with a β-ketoester to form an α,β-unsaturated intermediate.
Cyclization : Intramolecular attack by the amine group forms the pyrrolone ring.
Tautomerization : Stabilizes the enol form, confirmed by IR spectra (O-H stretch at ~3200 cm) .
Q. Table 2: Cyclization Reaction Conditions
| Base Used | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| NaOEt | Reflux | 46 | |
| KCO | Room Temperature | 63 |
Q. How can researchers resolve discrepancies in reported bioactivity data for similar pyrrolone derivatives?
Methodological Answer:
- Assay Standardization : Use validated protocols (e.g., MIC assays for antimicrobial activity) to minimize variability .
- Structural Confirmation : Ensure purity via HPLC and NMR before testing. Impurities in ’s low-yield compounds (e.g., 9%) may skew results .
- Computational Modeling : Dock the compound into target proteins (e.g., kinases) to predict binding modes, correlating with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
